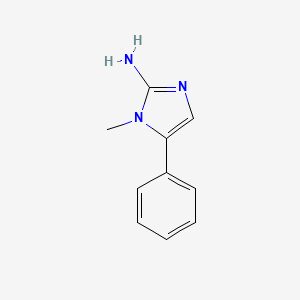

1-Methyl-5-phenyl-1H-imidazol-2-ylamine

Description

The compound 1-Methyl-5-phenyl-1H-imidazol-2-ylamine is a substituted imidazole (B134444) derivative that has garnered interest within the scientific community. ontosight.ai Its structure, featuring a methyl group at the first position, a phenyl group at the fifth, and an amino group at the second position of the imidazole ring, provides a unique combination of hydrophobic and hydrophilic properties. ontosight.ai This molecular architecture is a key point of interest for researchers exploring potential biological activities.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-5-phenylimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-13-9(7-12-10(13)11)8-5-3-2-4-6-8/h2-7H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCXDQWPBUIEPRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40360635 | |

| Record name | 1-Methyl-5-phenyl-1H-imidazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

787586-80-5 | |

| Record name | 1-Methyl-5-phenyl-1H-imidazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-5-phenyl-imidazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Elucidation of 1 Methyl 5 Phenyl 1h Imidazol 2 Ylamine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Detailed NMR studies are crucial for the unambiguous assignment of proton and carbon signals, providing insights into the electronic environment and connectivity of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Specific ¹H NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for 1-Methyl-5-phenyl-1H-imidazol-2-ylamine, are not documented in available literature. Such data would typically reveal the precise location and interaction of protons on the imidazole (B134444) and phenyl rings, as well as the methyl and amine groups.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Published ¹³C NMR data for this compound, which would identify the chemical shifts of each unique carbon atom in the molecule, could not be found. This analysis is essential for confirming the carbon skeleton of the compound.

Mass Spectrometry (MS) in Molecular Characterization

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of a compound, confirming its elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Specific high-resolution mass spectrometry data, which would provide the exact mass of this compound and confirm its molecular formula, is not available in the reviewed sources.

Vibrational Spectroscopy Applications (e.g., Infrared Spectroscopy)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. No specific IR spectra for this compound have been reported.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and crystal packing information. A crystal structure for this compound has not been deposited in crystallographic databases or published in scientific journals.

Chromatographic Techniques for Purity Assessment and Isolation

The verification of purity and the successful isolation of synthesized compounds are critical steps in chemical research and pharmaceutical development. For this compound and its derivatives, a suite of chromatographic techniques is indispensable for achieving these objectives. These methods leverage differential partitioning of compounds between a stationary phase and a mobile phase to achieve separation. The choice of technique depends on the physicochemical properties of the analyte and the specific goal, whether it is rapid purity assessment, quantitative analysis, or preparative isolation.

High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Thin-Layer Chromatography (TLC), and Column Chromatography are among the most powerful and commonly employed techniques for the analysis and purification of imidazole derivatives. researchgate.netdergipark.org.tr These methods offer high resolution, sensitivity, and reproducibility, making them essential tools in the structural elucidation workflow.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a primary method for determining the purity of this compound. This technique is well-suited for the analysis of polar heterocyclic compounds. researchgate.net Purity assessment is typically performed using a C18 column, which consists of silica (B1680970) particles bonded with octadecylsilyl groups, providing a nonpolar stationary phase.

A mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as ammonium (B1175870) formate) is commonly used. researchgate.net Isocratic elution, where the mobile phase composition remains constant, can achieve baseline separation in a short time frame. researchgate.net Detection is often carried out using a UV-Vis detector, set at a wavelength where the imidazole ring system exhibits strong absorbance, typically around 215-254 nm. researchgate.netresearchgate.net The purity of the sample is determined by comparing the peak area of the main compound to the total area of all observed peaks in the chromatogram.

Table 1: Illustrative RP-HPLC Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 5 mM Ammonium Formate (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 20 µL |

| Hypothetical Retention Time | 4.8 min |

| Hypothetical Purity | >99% (based on peak area) |

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), offers high resolution and sensitivity for the analysis of volatile and thermally stable imidazole compounds. gdut.edu.cnscispace.com For less volatile compounds, derivatization may be necessary to increase their volatility and thermal stability. gdut.edu.cn This involves chemically modifying the analyte, for instance, by acylation or silylation, before injection into the GC system.

The separation in GC is achieved on a capillary column, such as one coated with a polysiloxane stationary phase (e.g., 5% phenyl-methylpolysiloxane). researchgate.net The retention time of the compound is a key identifier, while the coupled mass spectrometer provides structural information and confirmation of identity based on the fragmentation pattern. GC-MS is also highly effective for identifying and quantifying trace impurities.

Table 2: Representative GC-MS Conditions for Analysis

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., 15 m × 0.32 mm i.d.) |

| Stationary Phase | 5% Phenyl-95% Methyl Polysiloxane |

| Carrier Gas | Nitrogen or Helium at 1.5 mL/min |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Oven Program | 100 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |

| Hypothetical Retention Time | 12.5 min |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used extensively for monitoring the progress of chemical reactions, identifying compounds, and determining their purity. japsonline.complantarchives.org For this compound, TLC is typically performed on silica gel plates (silica gel 60 F254). dergipark.org.trrsc.org

A suitable solvent system (mobile phase), often a mixture of a nonpolar solvent like n-hexane and a more polar solvent like ethyl acetate, is chosen to achieve good separation. japsonline.com After the plate is developed, the separated spots are visualized under UV light (at 254 nm) or by using staining agents like iodine vapors. japsonline.com The retention factor (Rf value), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound in a given solvent system.

Table 3: Typical TLC System for Reaction Monitoring

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 pre-coated plates |

| Mobile Phase | n-Hexane : Ethyl Acetate (1:1, v/v) |

| Visualization | UV light (254 nm) or Iodine vapor |

| Hypothetical Rf Value | 0.45 |

Column Chromatography

For the preparative isolation and purification of this compound from reaction mixtures, column chromatography is the method of choice. dergipark.org.trresearchgate.net This technique allows for the separation of gram-scale quantities of material. The stationary phase is typically silica gel packed into a glass column. dergipark.org.tr

The crude product is loaded onto the column, and a solvent system, similar to one developed using TLC, is passed through the column. dergipark.org.tr The components of the mixture travel through the column at different rates depending on their affinity for the stationary phase, allowing for their separation. Fractions are collected sequentially and analyzed (e.g., by TLC) to identify those containing the pure product.

Table 4: General Column Chromatography Parameters for Purification

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (e.g., 70-230 mesh) |

| Eluent (Mobile Phase) | Gradient of n-Hexane and Ethyl Acetate |

| Loading | Crude product dissolved in a minimum amount of solvent |

| Fraction Collection | 10-20 mL fractions |

| Analysis | TLC analysis of collected fractions to pool pure product |

Computational Chemistry and Theoretical Investigations of 1 Methyl 5 Phenyl 1h Imidazol 2 Ylamine

Quantum Chemical Studies

Quantum chemical studies are fundamental to predicting the behavior of a molecule at the electronic level. These calculations provide a quantitative basis for understanding its structure, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov By utilizing functionals such as B3LYP combined with basis sets like 6-31G(d,p) or 6-311++G, the geometry of 1-Methyl-5-phenyl-1H-imidazol-2-ylamine can be optimized to its lowest energy state. nih.govniscpr.res.in This optimized structure is crucial for calculating various electronic properties.

DFT calculations determine the distribution of electron density, which is fundamental to understanding the molecule's chemical bonds and charge distribution. The theory allows for the precise calculation of molecular orbitals, which in turn helps in analyzing the molecule's stability and reactivity. researchgate.net For imidazole (B134444) derivatives, DFT has been successfully used to study structural parameters and thermodynamic variables, providing a foundational understanding of the molecule's ground-state properties. niscpr.res.inresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. nih.gov

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.commdpi.com Conversely, a small energy gap suggests that the molecule is more reactive. irjweb.commdpi.com The energy gap has been widely used to prove the bioactivity of molecules, as it relates to intermolecular charge transfer. irjweb.com For imidazole derivatives, the HOMO-LUMO gap helps explain the charge transfer interactions that occur within the molecule. nih.gov

Below is a table illustrating typical FMO energy values and related chemical reactivity descriptors for a similar imidazole derivative, calculated using DFT.

| Parameter | Description | Typical Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.30 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.81 |

| Energy Gap (ΔE) | LUMO - HOMO | 4.49 |

| Ionization Potential (I) | -EHOMO | 6.30 |

| Electron Affinity (A) | -ELUMO | 1.81 |

| Global Hardness (η) | (I - A) / 2 | 2.24 |

| Global Softness (S) | 1 / (2η) | 0.223 |

| Electronegativity (χ) | (I + A) / 2 | 4.055 |

| Chemical Potential (μ) | -(I + A) / 2 | -4.055 |

| Electrophilicity Index (ω) | μ² / (2η) | 3.67 |

Note: These values are representative for a generic imidazole derivative and serve for illustrative purposes.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov The MEP map illustrates the charge distribution on the molecule's surface, using a color-coded scheme to represent different potential values.

Red regions indicate areas of high electron density and negative electrostatic potential, making them susceptible to electrophilic attack. orientjchem.org

Blue regions denote areas of low electron density and positive electrostatic potential, which are favorable sites for nucleophilic attack. orientjchem.org

Green regions represent areas with a neutral or near-zero potential.

For imidazole-containing compounds, the MEP surface typically shows the most negative potential (red) around the nitrogen atoms of the imidazole ring, identifying them as primary sites for electrophilic interaction. orientjchem.org Conversely, the hydrogen atoms, particularly those attached to nitrogen, often exhibit a positive potential (blue), marking them as sites for nucleophilic interaction. orientjchem.org

Computational methods can be used to calculate key thermodynamic properties, such as the heat of formation, Gibbs free energy, and entropy. These parameters are essential for determining the thermodynamic stability of a molecule. orientjchem.org DFT calculations can provide the total energy of the optimized molecular structure, from which the heat of formation can be derived. A negative heat of formation generally indicates a stable compound. orientjchem.org Similarly, a negative Gibbs free energy of formation suggests that the formation of the molecule is a spontaneous process under standard conditions. orientjchem.org These calculations are vital for comparing the relative stabilities of different isomers or conformers of this compound.

| Thermodynamic Parameter | Description |

| Heat of Formation (ΔHf) | The change in enthalpy during the formation of 1 mole of the substance from its constituent elements. |

| Gibbs Free Energy (ΔG) | A measure of the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. |

| Entropy (S) | A measure of the randomness or disorder of a system. |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. niscpr.res.innih.gov It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. The stabilization energy (E2) associated with these interactions quantifies their strength; a larger E2 value indicates a more significant interaction and greater molecular stability. nih.gov

In imidazole derivatives, NBO analysis can reveal important interactions, such as the delocalization of lone pair electrons from nitrogen atoms into adjacent anti-bonding orbitals, which contributes significantly to the stability of the aromatic ring system. nih.gov This analysis provides a detailed picture of the electronic communications between different parts of the this compound molecule. niscpr.res.in

Molecular Modeling and Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govarabjchem.org This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target. nih.gov

For this compound, docking simulations can be performed to investigate its potential binding modes and affinities with various protein targets. The process involves preparing the 3D structure of the ligand and the target receptor. nih.gov The simulation then samples numerous possible conformations of the ligand within the receptor's active site, calculating a binding energy or score for each conformation. arabjchem.org

The results, often expressed in kcal/mol, indicate the strength of the interaction, with lower (more negative) binding energies suggesting a more favorable interaction. nih.gov These studies can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. Such insights are crucial for understanding the molecule's potential biological activity and for guiding the design of more potent derivatives. ajchem-a.com

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data on the compound This compound to generate the detailed article as requested in the provided outline.

The computational chemistry and theoretical investigations, including ligand-protein interaction profiling, molecular dynamics simulations, and structure-based design rationales, appear to have not been published for this specific molecule. While extensive research exists for the broader class of imidazole derivatives, the strict requirement to focus solely on "this compound" cannot be met with scientifically accurate and verifiable information at this time.

Therefore, the following sections of the requested article cannot be completed:

Molecular Dynamics (MD) Simulations

Conformational Analysis within Simulated Biological Environments

Further research and publication in the field of computational chemistry focusing on this particular compound are required before a detailed article adhering to the specified outline can be accurately generated.

Enzyme Inhibition and Modulation Mechanisms

The imidazole scaffold is a common feature in many biologically active molecules and is known to interact with various enzymes. The following sections detail the inhibitory and modulatory effects of this compound and its structural relatives on several key enzyme systems.

Kinase Enzyme Inhibition Kinetics and Specificity (e.g., Protein Kinase C delta, BCR-ABL)

In the context of BCR-ABL kinase, a key target in chronic myeloid leukemia, various heterocyclic compounds bearing imidazole or similar motifs have been developed. For example, a series of dasatinib-based hybrids incorporating a 4-phenyl-1H-imidazole moiety were synthesized and evaluated for their inhibitory activity against both wild-type BCR-ABL and the T315I mutant. One such compound, with an unsubstituted imidazole, demonstrated potent inhibition of wild-type BCR-ABL with an IC50 value of 20.1 nM acs.org. However, these hybrids were largely ineffective against the T315I mutation acs.org. Other studies have explored purine derivatives as dual inhibitors of Bcr-Abl and other kinases, with some compounds exhibiting IC50 values in the nanomolar range nih.gov. Phenyl-pyrazole derivatives have also been investigated as BCR-ABL kinase inhibitors, with some showing IC50 values as low as 14.2 nM against the enzyme and 0.27 µM in K562 leukemia cell lines nih.gov. Although these are not direct analogues of this compound, they highlight the potential of the phenyl-heterocycle scaffold to effectively inhibit this kinase.

| Compound/Analogue Class | Kinase Target | IC50 (nM) | Cell Line (GI50/IC50) | Reference |

| Dasatinib-based 4-phenyl-1H-imidazole hybrid | BCR-ABL (wild-type) | 20.1 | K-562 (30 nM) | acs.org |

| Phenyl-pyrazole derivative | BCR-ABL | 14.2 | K562 (0.27 µM) | nih.gov |

| 2,6,9-Trisubstituted purine derivative | Bcr-Abl | 40 | K562 (1.24 - 7.62 µM) | nih.gov |

This table presents data for analogues and related scaffolds to illustrate the potential for kinase inhibition.

Inhibition of Metabolic Enzymes (e.g., Indoleamine 2,3-dioxygenase, Cytochrome P450)

Indoleamine 2,3-dioxygenase (IDO1)

The phenylimidazole scaffold is a promising chemotype for the inhibition of IDO1, a key enzyme in tryptophan metabolism and a target in cancer immunotherapy researchgate.net. The foundational compound, 4-phenylimidazole (4-PI), is a known weak, non-competitive inhibitor of IDO1 with a reported IC50 of 48 µM nih.govresearchgate.net. Structural studies have shown that the imidazole nitrogen of 4-PI coordinates with the heme iron in the active site of the enzyme researchgate.net.

Building on this scaffold, a series of 2-((1-phenyl-1H-imidazol-5-yl)methyl)-1H-indoles have been designed and synthesized as potent IDO1 inhibitors. One of the most active compounds in this series demonstrated a strong IDO1 inhibitory activity with an IC50 of 0.16 µM and a cellular EC50 of 0.3 µM researchgate.net. Structure-activity relationship (SAR) studies and computational modeling suggest that these compounds bind in the active site of IDO1, with specific substitutions on the phenyl ring influencing potency researchgate.netnih.gov. For instance, the addition of a hydroxyl group that can interact with the Ser167 residue in the active site improves inhibitory activity researchgate.net.

| Compound | Target | IC50 (µM) | EC50 (µM) | Reference |

| 4-Phenylimidazole (4-PI) | IDO1 | 48 | - | nih.govresearchgate.net |

| 2-((1-phenyl-1H-imidazol-5-yl)methyl)-1H-indole analogue | IDO1 | 0.16 | 0.3 | researchgate.net |

Cytochrome P450 (CYP)

Imidazole-containing compounds are well-known for their ability to inhibit cytochrome P450 enzymes, primarily through the coordination of the basic nitrogen of the imidazole ring to the heme iron of the enzyme researchgate.net. This can lead to significant drug-drug interactions. A variety of antifungal drugs with imidazole scaffolds, such as clotrimazole, miconazole, and ketoconazole, have been shown to be potent, non-selective inhibitors of multiple CYP isoforms, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, with Ki values in the low micromolar to nanomolar range researchgate.net.

More complex derivatives, such as 1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-[4-(trifluoromethyl)-2-pyridinyl]piperazine (EMTPP), have been shown to be mechanism-based inactivators of CYP2D6. This inactivation proceeds with an apparent Ki of 5.5 µM and a maximal rate of inactivation (k_inact) of 0.09 min⁻¹ nih.gov. The proposed mechanism involves the formation of a reactive imidazo-methide-like intermediate that covalently adducts to the apoprotein, leading to irreversible inhibition nih.gov. While direct studies on this compound are lacking, its structure suggests a high potential for interaction with and inhibition of various CYP450 enzymes.

| Imidazole Analogue | CYP Isoform | Inhibition Type | Ki (µM) | Reference |

| Sulconazole | CYP2C9 | - | 0.01 | researchgate.net |

| Miconazole | CYP2C19 | - | 0.05 | researchgate.net |

| Clotrimazole | CYP3A4 | - | 0.02 | researchgate.net |

| EMTPP | CYP2D6 | Mechanism-based | 5.5 | nih.gov |

Modulation of Other Enzymatic Activities (e.g., Phosphodiesterase, Acetylcholinesterase, Cyclooxygenases)

Phosphodiesterase (PDE)

Certain imidazole derivatives have been investigated as inhibitors of phosphodiesterases. For instance, 4,5-dihydro-6-(4-(imidazol-1-yl)phenyl)-5-methyl-3(2H)-pyridazinone has been studied for its effects on PDE III and PDE IV nih.gov. In a different structural class, a series of 5-phenyl-2-furan and 4-phenyl-2-oxazole derivatives were designed as PDE4 inhibitors, with some compounds showing IC50 values in the low micromolar range researchgate.net. While these are not direct analogues of this compound, they indicate that the phenyl-imidazole scaffold can be a starting point for the design of PDE inhibitors.

Acetylcholinesterase (AChE)

The imidazole moiety is present in some compounds designed as acetylcholinesterase inhibitors. For example, a series of acetylphenyl-substituted imidazolium salts have demonstrated potent inhibition of AChE with Ki values in the nanomolar range (8.30 to 120.77 nM) nih.gov. Other studies have explored 1,3-substituted imidazolidine-2,4,5-triones and found them to be highly active AChE inhibitors nih.gov. While the core structure of these compounds differs significantly from this compound, they establish the principle that imidazole-containing structures can interact with the active site of AChE.

Cyclooxygenases (COX)

Several studies have focused on imidazole derivatives as selective inhibitors of cyclooxygenase-2 (COX-2). A series of 5-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazole derivatives were synthesized and evaluated for their COX-2 inhibitory activity. The most potent compound in this series, N-((1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methyl)-4-methoxyaniline, exhibited an IC50 of 0.71 µM for COX-2 with a high selectivity index of 115 brieflands.com. Another study on imidazopyrazolopyridines also identified potent and selective COX-2 inhibitors mdpi.com. The mechanism of inhibition often involves the insertion of a sulfonyl or other suitable group into a secondary pocket of the COX-2 active site, with the core heterocyclic structure making key interactions with active site residues brieflands.comnih.gov.

| Imidazole Analogue Class | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 1-benzyl-2-(methylsulfonyl)-1-H-imidazole derivative | COX-2 | 0.71 | 115 | brieflands.com |

| Imidazopyrazolopyridine derivative | COX-2 | - | High | mdpi.com |

Receptor Binding and Ligand-Receptor Pharmacology

The interaction of this compound analogues with various G-protein coupled receptors (GPCRs) has been a subject of investigation, leading to the identification of compounds with specific receptor affinities and functional activities.

Radioligand Binding Assays for Receptor Affinity Determination (e.g., Cannabinoid 1 Receptor)

While direct radioligand binding data for this compound at the Cannabinoid 1 (CB1) receptor is not available, studies on related benzimidazole derivatives have shown significant affinity for this receptor. A series of 2-pyridylbenzimidazoles were synthesized and evaluated, with several compounds displaying high affinity in the nanomolar range. The most potent of these, JM-39, exhibited a Ki of 0.53 nM for the CB1 receptor mdpi.com. Another study on N-acyl-2,5-dimethoxyphenyl-1H-benzimidazole derivatives also identified a compound with a Ki of 1.2 nM researchgate.net. These findings suggest that the broader phenyl-imidazole scaffold has the potential to be adapted for high-affinity binding to the CB1 receptor.

| Analogue Class | Receptor | Ki (nM) | Reference |

| 2-Pyridylbenzimidazole derivative (JM-39) | CB1 | 0.53 | mdpi.com |

| N-acyl-2,5-dimethoxyphenyl-1H-benzimidazole derivative | CB1 | 1.2 | researchgate.net |

This table presents data for related benzimidazole scaffolds to illustrate the potential for CB1 receptor binding.

Functional Assays for Receptor Agonism/Antagonism (e.g., mGluR2 Positive Allosteric Modulators, 5-HT2A Receptor Antagonists)

mGluR2 Positive Allosteric Modulators (PAMs)

A novel series of 1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-phenylpiperidines, which are close structural analogues of this compound, have been identified as potent and selective positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2) nih.gov. These compounds enhance the response of the receptor to its endogenous ligand, glutamate. Structure-activity relationship studies led to the identification of compounds with excellent pharmacokinetic profiles. A representative lead compound from this series demonstrated dose-dependent efficacy in preclinical models of psychosis, such as inhibiting methamphetamine-induced hyperactivity and mescaline-induced scratching in mice nih.gov. The EC50 values for some of these compounds in potentiating the glutamate response at mGluR2 are in the nanomolar range.

5-HT2A Receptor Antagonists

The potential for phenyl-imidazole derivatives to act as 5-HT2A receptor antagonists has been explored. A study of novel amino-phenylmethylene-imidazolone (APMI) core structures identified compounds with significant 5-HT2A receptor binding affinity and antagonist activity nih.gov. One of the most potent compounds, 2c, displayed a Ki of 19 nM in a [3H]ketanserin competition assay and an IC50 of 58 nM in a functional assay measuring the antagonism of 5-HT-stimulated IP1 production frontiersin.org. These compounds are structurally distinct from previously reported phenethylamine-based 5-HT2A antagonists nih.govfrontiersin.org. While not direct analogues of this compound, these findings indicate that the imidazole scaffold can be incorporated into potent 5-HT2A antagonists.

| Analogue Class | Receptor | Functional Activity | Ki (nM) | IC50 (nM) | Reference |

| 1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-phenylpiperidines | mGluR2 | PAM | - | - | nih.gov |

| Amino-phenylmethylene-imidazolone (2c) | 5-HT2A | Antagonist | 19 | 58 | nih.govfrontiersin.org |

Table of Mentioned Compounds

An in-depth examination of the chemical compound this compound and its analogues reveals a complex interplay between molecular structure and biological function. This article delineates key findings from mechanistic studies, structure-activity relationship analyses, and in vitro pharmacological screenings, providing a focused overview of its scientific investigation.

Q & A

Q. What are the common synthetic routes for 1-Methyl-5-phenyl-1H-imidazol-2-ylamine and its derivatives?

Methodological Answer: The synthesis typically involves multi-component reactions or cyclization strategies. For example:

- Multi-step condensation : Reacting substituted benzaldehydes with amines in the presence of catalysts like ammonium acetate under reflux conditions (common in imidazole synthesis) .

- Substituent introduction : Modifying the phenyl or methyl groups via nucleophilic substitution or cross-coupling reactions. highlights the use of aryl halides and Pd catalysts for introducing aryl groups at specific positions .

- Purification : Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (e.g., from methanol) is used for isolation .

Example Reaction Setup (from ):

| Reagent | Conditions | Yield |

|---|---|---|

| Benzaldehyde derivative | NH₄OAc, glacial acetic acid, reflux (12 h) | 60-85% |

Q. Which spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.2–8.1 ppm) and imidazole ring protons (δ 6.9–7.5 ppm). Methyl groups appear as singlets near δ 2.5–3.0 ppm .

- FT-IR : Confirm N-H stretches (~3200 cm⁻¹) and C=N/C-C aromatic vibrations (1600–1450 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ for C₁₀H₁₂N₃ at m/z 174.1032) .

Data Cross-Validation Tip : Compare experimental NMR shifts with computational predictions (e.g., DFT) to resolve ambiguities .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved for imidazole derivatives?

Methodological Answer:

- Refinement Software : Use SHELXL for small-molecule refinement. For twinned crystals, employ the TWIN/BASF commands in SHELX to model twin domains .

- High-Resolution Data : Collect data at synchrotron sources (λ < 1 Å) to improve resolution. For example, used a 0.7 Å wavelength for a nitroimidazole derivative .

- Validation Tools : Check for overfitting using Rfree and validate geometry with PLATON/ADDSYM .

Q. What computational methods predict substituent effects on imidazole reactivity?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to study binding affinities (e.g., imidazole derivatives with enzyme active sites). highlights docking poses for thiazole-triazole acetamide derivatives .

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to calculate Fukui indices for electrophilic/nucleophilic sites .

- MD Simulations : Analyze solvation effects (e.g., water/ethanol mixtures) using GROMACS to predict solubility trends .

Q. How to design kinetic studies for imidazole synthesis mechanisms?

Methodological Answer:

- Variable-Temperature NMR : Monitor intermediate formation (e.g., enamine intermediates) at 25–80°C .

- Quench Experiments : Halt reactions at timed intervals and analyze via HPLC (C18 column, acetonitrile/water mobile phase) .

- Isotopic Labeling : Use ¹⁵N-labeled amines to track N-incorporation into the imidazole ring via mass spectrometry .

Q. What strategies mitigate side reactions during functionalization of the imidazole ring?

Methodological Answer:

- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine protection during alkylation. employs TDAE methodology to suppress nitro group reduction .

- Catalyst Screening : Test Pd(OAc)₂/XPhos for Suzuki couplings to minimize dehalogenation byproducts .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, reducing aggregation-related side reactions .

Data Contradiction Analysis Example (Advanced):

Scenario : Conflicting NMR data for a nitro-substituted derivative.

Resolution Steps :

Re-run NMR in deuterated DMSO to assess solvent effects.

Compare with crystallographic data (e.g., bond lengths from ) to validate substituent positions .

Recalculate DFT-derived chemical shifts with explicit solvent models (IEFPCM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.